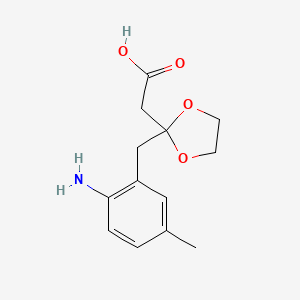
2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid is a complex organic compound with a unique structure that includes an amino group, a methylbenzyl group, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-amino-5-methylbenzyl alcohol with glyoxylic acid to form the intermediate, which is then cyclized to form the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the dioxolane ring provides structural stability. The compound may also participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylbenzoic acid: Shares the amino and methylbenzyl groups but lacks the dioxolane ring.
2-(2-Amino-5-methylphenyl)acetic acid: Similar structure but without the dioxolane ring.
Uniqueness
The presence of the dioxolane ring in 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid makes it unique compared to similar compounds. This ring structure can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-[2-[(2-amino-5-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-2-3-11(14)10(6-9)7-13(8-12(15)16)17-4-5-18-13/h2-3,6H,4-5,7-8,14H2,1H3,(H,15,16) |
Clave InChI |
CJRPNMMGPBXUQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)CC2(OCCO2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


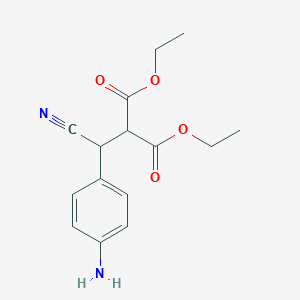





![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)

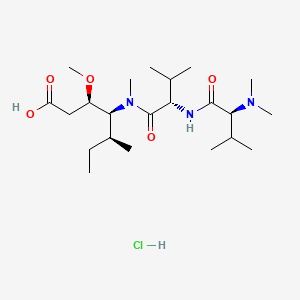

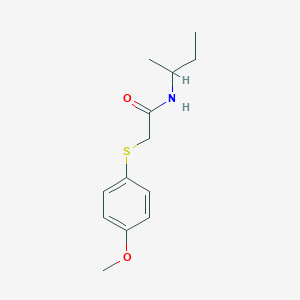
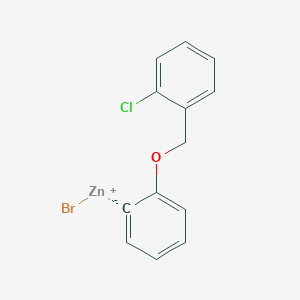
![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)
